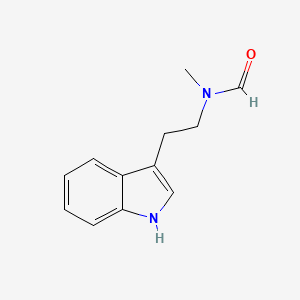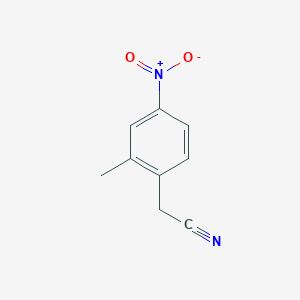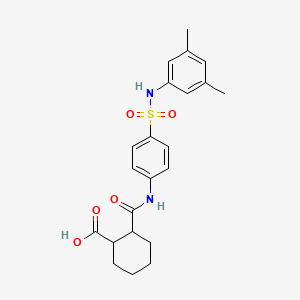![molecular formula C7H12ClNO B3144109 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 54385-06-7](/img/structure/B3144109.png)
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one
Descripción general
Descripción
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one is a synthetic compound with the molecular formula C7H12ClNO. It is also known as 1-acetyl-2-(chloromethyl)pyrrolidine. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a chloromethyl group attached to the ring.
Métodos De Preparación
The synthesis of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and to scale up the production. These reactors allow for precise control over temperature, pressure, and reaction time, leading to improved efficiency and yield .
Análisis De Reacciones Químicas
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Aplicaciones Científicas De Investigación
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on cellular processes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
The molecular targets and pathways involved depend on the specific application and context. In drug discovery, the compound may be designed to target specific proteins or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but lacks the chloromethyl group.
Prolinol: This compound contains a hydroxyl group attached to the pyrrolidine ring.
The uniqueness of this compound lies in its chloromethyl group, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives .
Propiedades
IUPAC Name |
1-[2-(chloromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMGVXJCLACEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)












